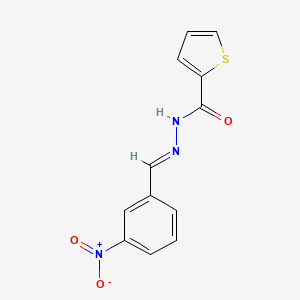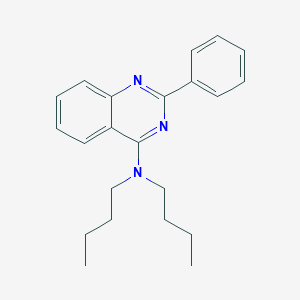
N'-(3-nitrobenzylidene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide is a compound belonging to the class of Schiff bases. Schiff bases are formed by the condensation of a primary amine with a carbonyl compound. This particular compound features a nitrobenzylidene group attached to a thiophenecarbohydrazide moiety, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the thiophene ring could introduce various functional groups.
科学的研究の応用
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .
類似化合物との比較
Similar Compounds
N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine: This compound also features a nitrobenzylidene group and has been studied for its nonlinear optical properties.
N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide: Known for its analgesic and anti-inflammatory activities.
Uniqueness
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to its combination of a nitrobenzylidene group and a thiophenecarbohydrazide moiety. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions, making it a versatile compound for research in multiple fields.
特性
分子式 |
C12H9N3O3S |
|---|---|
分子量 |
275.29 g/mol |
IUPAC名 |
N-[(E)-(3-nitrophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N3O3S/c16-12(11-5-2-6-19-11)14-13-8-9-3-1-4-10(7-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
InChIキー |
AMOTWAYDPSPDND-MDWZMJQESA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CS2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B11677329.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11677349.png)
![(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677363.png)
![3-(5-methylfuran-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11677369.png)

![4-(4-chlorobenzyl)-N-[(E)-pyridin-4-ylmethylidene]piperazin-1-amine](/img/structure/B11677372.png)
![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11677376.png)

![N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11677391.png)
![1,3-Dimethyl-5-({3-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11677392.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate](/img/structure/B11677399.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11677404.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11677414.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677422.png)
